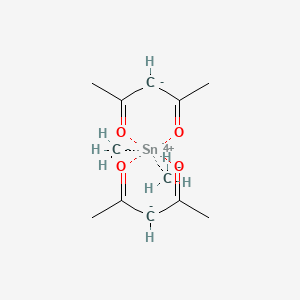
Bis(acetylacetonato)dimethylstannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(acetylacetonato)dimethylstannane is a coordination complex derived from the acetylacetonate anion and dimethylstannane. This compound is part of the broader family of metal acetylacetonates, which are known for their stability and versatility in various chemical applications. The acetylacetonate ligand, often abbreviated as “acac,” forms a chelate ring with the metal center, providing stability to the complex.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(acetylacetonato)dimethylstannane typically involves the reaction of dimethylstannane with acetylacetone in the presence of a base. The base facilitates the deprotonation of acetylacetone, allowing it to coordinate with the tin center. The general reaction can be represented as follows:
Sn(CH3)2+2Hacac→Sn(acac)2+2CH4
In this reaction, dimethylstannane (Sn(CH₃)₂) reacts with acetylacetone (Hacac) to form this compound (Sn(acac)₂) and methane (CH₄) as a byproduct.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves controlling the temperature, pressure, and concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
Bis(acetylacetonato)dimethylstannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin complexes.
Reduction: Reduction reactions can convert the tin center to a lower oxidation state.
Substitution: Ligand substitution reactions can replace the acetylacetonate ligands with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and oxygen (O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are often used.
Substitution: Ligand substitution can be achieved using various ligands under controlled conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin(IV) complexes, while reduction may produce tin(II) complexes.
Scientific Research Applications
Bis(acetylacetonato)dimethylstannane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other tin complexes and as a catalyst in organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in drug development.
Industry: It is used in the production of materials with specific properties, such as coatings and polymers.
Mechanism of Action
The mechanism of action of bis(acetylacetonato)dimethylstannane involves the coordination of the acetylacetonate ligands to the tin center. This coordination stabilizes the tin center and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Bis(acetylacetonato)zinc(II): Similar coordination complex with zinc instead of tin.
Bis(acetylacetonato)copper(II): Copper-based coordination complex with similar stability and reactivity.
Bis(acetylacetonato)nickel(II): Nickel-based complex with distinct chemical properties.
Uniqueness
Bis(acetylacetonato)dimethylstannane is unique due to the presence of the tin center, which imparts specific chemical properties and reactivity. Compared to other metal acetylacetonates, it offers distinct advantages in certain catalytic and synthetic applications.
Properties
Molecular Formula |
C12H20O4Sn |
|---|---|
Molecular Weight |
346.99 g/mol |
IUPAC Name |
carbanide;pentane-2,4-dione;tin(4+) |
InChI |
InChI=1S/2C5H7O2.2CH3.Sn/c2*1-4(6)3-5(2)7;;;/h2*3H,1-2H3;2*1H3;/q4*-1;+4 |
InChI Key |
WDJUXYVDERKBAJ-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].[CH3-].CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Sn+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


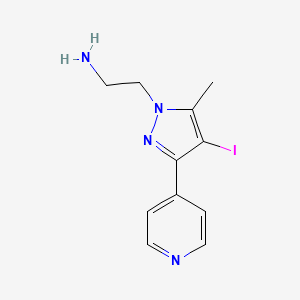
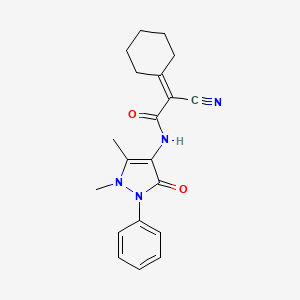
![4-Fluorophenyl {3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13352338.png)
![7-Methyl-8-phenyl-2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B13352342.png)
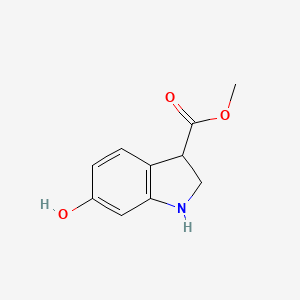
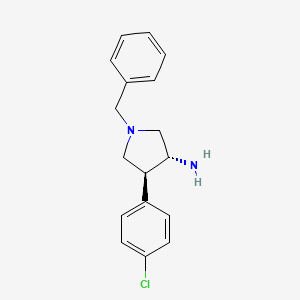

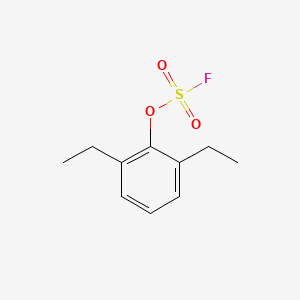
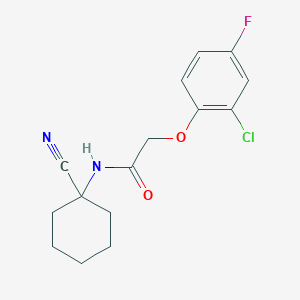
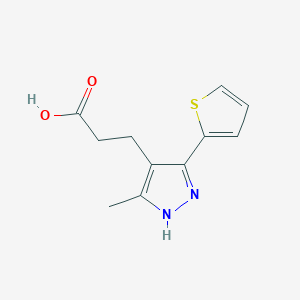
![Ethyl (7-(benzyloxy)-5-(phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonyl)glycinate](/img/structure/B13352399.png)
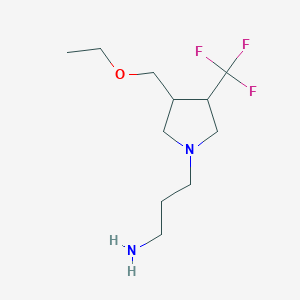
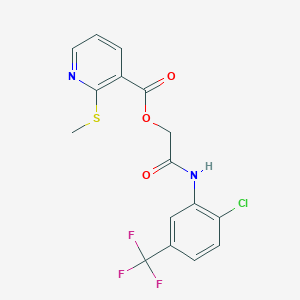
![6-(3-Chloro-4-methoxyphenyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352410.png)
